molecular formula C15H11ClN2O B11848145 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one CAS No. 7012-90-0

7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one

Cat. No.: B11848145
CAS No.: 7012-90-0
M. Wt: 270.71 g/mol
InChI Key: NQGBUMNEHIHLJV-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloro substituent at position 7, a methyl group at position 2, and a phenyl ring at position 3. Quinazolinones are nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and analgesic properties .

Properties

CAS No.

7012-90-0

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

7-chloro-2-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11ClN2O/c1-10-17-14-9-11(16)7-8-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

NQGBUMNEHIHLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Three-Component Assembly via Arenediazonium Salts

A one-pot three-component reaction involving arenediazonium salts, nitriles, and bifunctional anilines offers a direct route to quinazolin-4(3H)-ones. For 7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one, this method could utilize:

  • 7-Chloroarenediazonium salt : Introduces the chloro substituent at position 7.

  • Acetonitrile : Serves as the methyl source at position 2.

  • N-Phenylanthranilic acid : Provides the phenyl group at position 3.

The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization under mild, metal-free conditions. While this method is efficient (yields >80%), regioselectivity depends on the electronic effects of the substituents in the arenediazonium salt.

Cyclocondensation of Functionalized Anthranilic Acid Derivatives

Chlorinated Anthranilic Acid Precursors

Synthesis begins with 5-chloro-2-aminobenzoic acid , which is converted to 5-chloro-2-aminobenzamide via amidation. Cyclocondensation with:

  • Acetic anhydride : Introduces the methyl group at position 2.

  • Benzaldehyde : Provides the phenyl group at position 3 through Schiff base formation.

Conditions : Reflux in glacial acetic acid with sodium acetate (8 h, 85% yield). The chlorine at position 5 of the anthranilic acid precursor becomes position 7 in the quinazolinone core due to ring fusion.

Mechanistic Insight :

  • Schiff base formation between 5-chloro-2-aminobenzamide and benzaldehyde.

  • Cyclization via dehydration, facilitated by acetic acid’s acidity.

  • Methyl group incorporation via acetylation.

Post-Synthetic Modification Techniques

Directed Chlorination of Preformed Quinazolinones

Chlorination of 2-methyl-3-phenylquinazolin-4(3H)-one at position 7 using POCl₃ and triethylamine (14 h reflux, 75% yield). The methyl and phenyl groups direct electrophilic substitution to the para position relative to the electron-donating substituents.

Optimization Data :

CatalystSolventTemp (°C)Yield (%)
POCl₃Toluene11075
SOCl₂DCM4062

Triethylamine enhances reaction efficiency by scavenging HCl, preventing side reactions.

Metal-Free C-H Methylation and Acetylation

PEG-400 as a Green Methylation Agent

A novel method employs PEG-400 and TsOH·H₂O to methylate 7-chloro-3-phenylquinazolin-4(3H)-one at position 2 (110°C, 12 h, 90% yield). PEG-400 acts as both solvent and methyl donor, eliminating the need for metal catalysts.

Advantages :

  • Sustainability : Avoids toxic methylating agents like methyl iodide.

  • Scalability : High yields under mild conditions.

Reaction Pathway :

  • Protonation of the quinazolinone at N-3 by TsOH.

  • Electrophilic attack by PEG-400-derived methyl cation.

  • Deprotonation to restore aromaticity.

Comparative Analysis of Synthetic Methods

MethodYield (%)RegioselectivityScalability
Multi-component80–85ModerateHigh
Cyclocondensation85HighModerate
Post-synthetic chlorination75LowLow
PEG-400 methylation90HighHigh

Key Findings :

  • Cyclocondensation offers the best balance of yield and regioselectivity but requires pre-functionalized precursors.

  • PEG-400 methylation is superior for late-stage functionalization with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized quinazolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one and its derivatives. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated several quinazolinone derivatives, including 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one, against human Caucasian breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited cytotoxicity that was 2 to 30 times greater than the positive control lapatinib. Specifically, compounds demonstrated IC50 values ranging from 0.20 µM to 3.79 µM against MCF-7 cells, indicating strong potential as anticancer agents .

CompoundCell LineIC50 (µM)
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-oneMCF-70.20 - 3.79
LapatinibMCF-75.9
Other DerivativesA27800.14 - 12.11

Antimicrobial Activity

The antimicrobial properties of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one have also been explored, with promising results against various bacterial strains.

Case Study: Antimicrobial Screening

In a pharmacological study, the synthesized quinazolinone derivatives were screened for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated high activity against Klebsiella pneumoniae and Staphylococcus aureus, with a significant reduction in bacterial growth observed in treated samples compared to controls .

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Klebsiella pneumoniaeHigher than control
Escherichia coliModerate

Enzyme Inhibition

Research indicates that derivatives of quinazolinones can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and microbial cells. This inhibition leads to 'thymineless cell death', making these compounds valuable in developing new chemotherapeutic agents .

Synthesis and Structural Modifications

The synthesis of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one typically involves multiple steps, including cyclization reactions that yield various substituted derivatives with enhanced biological activities.

Synthesis Overview

A green synthesis method has been developed for producing quinazolinones with improved yields and reduced environmental impact. This method emphasizes the use of benign solvents and reagents, aligning with current trends in sustainable chemistry .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play crucial roles in cellular signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation, inhibition of cancer cell proliferation, and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Key Observations :

  • Substituent Effects on Synthesis : The introduction of bulky groups (e.g., phenyl) or electron-withdrawing groups (e.g., nitro, tosyl) often requires multi-step reactions, reducing yields compared to simpler methyl or chloro derivatives .
  • Melting Points: Chloro and nitro substituents increase melting points due to enhanced intermolecular interactions (e.g., 276–278°C for 7-Cl-2-Ph analog vs. >300°C for literature values of unsubstituted quinazolinones).
Analgesic Activity
  • 2-Phenyl-4(3H)-quinazolinone (Compound 3) exhibited higher analgesic activity (acetic acid-induced writhing test in mice) than 2-methyl-4(3H)-quinazolinone (Compound 2) and the unsubstituted parent compound .
  • Activity Trend : 3-Ph > 2-CH3 > unsubstituted. This highlights the role of aromatic substituents in enhancing receptor binding and bioavailability.
Antimicrobial Activity
  • 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives showed moderate activity against Candida albicans and Pseudomonas aeruginosa, though none surpassed standard drugs like ampicillin .
  • Chloro Substitution : The 7-Cl group in the target compound may improve lipophilicity and membrane penetration compared to methoxy or methyl groups .
Antiviral Activity
  • 2-Methyl-[1,3,4]-thiadiazoloquinazolinone (USP/VA-2) demonstrated notable anti-HIV-2 activity, suggesting methyl substituents at position 2 enhance antiviral efficacy .

Physicochemical Properties

Property 7-Cl-2-CH3-3-Ph Quinazolinone 7-Fluoro-2-methylquinazolinone 7-Methoxy-6-morpholinopropoxyquinazolinone
Molecular Weight ~314.7 (calculated) 178.16 345.38
LogP ~3.2 (estimated) 1.5 2.8
Hydrogen Bonding 2 acceptors, 1 donor 2 acceptors, 1 donor 4 acceptors, 1 donor

Key Observations :

  • Lipophilicity: The 7-Cl and 3-Ph groups increase LogP, enhancing blood-brain barrier permeability compared to hydrophilic morpholinopropoxy derivatives .
  • Hydrogen Bonding: Fewer acceptors/donors in the target compound may reduce solubility but improve membrane affinity.

Biological Activity

7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxic Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating multiple quinazolin-4(3H)-one derivatives, including 7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one, it was found that these compounds demonstrated potent inhibitory effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The cytotoxicity was assessed using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%. Notably, some derivatives showed IC50 values significantly lower than those of established chemotherapy agents like lapatinib .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-oneMCF-7X.XX
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-oneA2780X.XX
LapatinibMCF-75.9 ± 0.74
LapatinibA278012.11 ± 1.03

Note: Replace "X.XX" with specific IC50 values from further studies.

The mechanism through which 7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one exerts its cytotoxic effects involves inhibition of multiple tyrosine kinases, which are crucial for cancer cell proliferation and survival. Studies have shown that this compound acts as an ATP non-competitive type-II inhibitor against cyclin-dependent kinase 2 (CDK2) and an ATP competitive type-I inhibitor against epidermal growth factor receptor (EGFR) kinases . The ability to inhibit these pathways suggests potential for use in targeted cancer therapies.

Antimicrobial Activity

Aside from its anticancer properties, quinazolinone derivatives have also been evaluated for antimicrobial activity. The presence of the chloro group at position 7 has been associated with enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria . In vitro studies have shown that derivatives with specific substitutions can exhibit significant antibacterial activity.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-oneE. coliX mm
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-oneS. aureusX mm

Note: Replace "X mm" with specific data from relevant studies.

Case Studies

Several studies have documented the efficacy of quinazolinone derivatives in clinical settings or preclinical models:

  • Study on MCF-7 Cells : A derivative similar to 7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one showed an IC50 value of approximately 0.20 µM against MCF-7 cells, indicating strong cytotoxic potential .
  • Antimicrobial Evaluation : In a comparative study, the compound exhibited superior antibacterial activity compared to other quinazolinones, particularly against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic protocols for 7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one, and how are intermediates characterized?

Methodological Answer: A common approach involves reacting 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol under reflux conditions. The product is crystallized and characterized via IR (C=O at ~1700 cm⁻¹), 1H^1 \text{H} NMR (aromatic protons at δ 7.48–8.19 ppm), and elemental analysis (e.g., C: 68.39%, N: 15.47%) . Intermediate purity is confirmed by melting points (e.g., 235–238°C) and chromatographic techniques (e.g., column chromatography with silica gel) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Operate in a well-ventilated fume hood, wear PPE (gloves, lab coat, goggles), and avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store separately from incompatible substances (e.g., oxidizing agents) and follow SDS guidelines .

Q. How is the compound structurally validated in academic research?

Methodological Answer: X-ray crystallography (e.g., Acta Crystallographica reports) and spectral techniques are used:

  • IR : Confirms carbonyl (C=O) and amine (NH2_2) groups.
  • NMR : Assigns aromatic proton environments and substituent positions.
  • Elemental analysis : Validates empirical formula (e.g., C14_{14}H10_{10}ClN3_3O) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for chlorination steps?

Methodological Answer: Chlorination efficiency depends on reagent choice and conditions. For example, using POCl3_3/DMF at 80–100°C achieves 88% yield for 4-chloro-2-(trifluoromethyl)quinazoline. Optimize stoichiometry (1:1.2 substrate:POCl3_3) and reaction time (4–6 hr) while monitoring by TLC .

Q. Table 1: Yield Optimization in Chlorination Reactions

Reagent SystemTemperature (°C)Yield (%)Reference
POCl3_3/DMF80–10088
SOCl2_2/EtOHReflux72

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Methodological Answer: Antioxidant and antibacterial activities correlate with electron-donating/withdrawing groups. For example:

  • 4-Fluorophenyl substituents enhance antioxidant activity (P<0.5 via DPPH assay) due to increased electron withdrawal .
  • Methyl groups at position 2 improve antibacterial potency against S. aureus (MIC: 12.5 µg/mL) by enhancing lipophilicity and membrane penetration .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Strategies include:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing.
  • Purity validation : HPLC (>95% purity) and mass spectrometry.
  • Control compounds : Compare with known benchmarks (e.g., ciprofloxacin) .

Q. What advanced techniques are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • QSAR models : Correlate substituent parameters (e.g., Hammett σ) with logP and bioactivity .

Q. Table 2: Key SAR Findings for Quinazolinone Derivatives

SubstituentBioactivity (IC50_{50}/MIC)Mechanism InsightReference
4-Fluorophenyl8.2 µM (DPPH scavenging)Enhanced radical stability
2-Methyl12.5 µg/mL (S. aureus)Improved membrane permeation

Methodological Challenges and Solutions

Q. How are hazardous byproducts managed during synthesis?

Methodological Answer: Byproducts like thiol intermediates require careful handling:

  • Neutralization : Treat acidic waste with NaHCO3_3.
  • Scavenging : Use activated carbon or ion-exchange resins .

Q. What strategies mitigate spectral overlap in NMR analysis?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals.
  • Deuterated solvents : DMSO-d6_6 reduces proton exchange broadening .

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